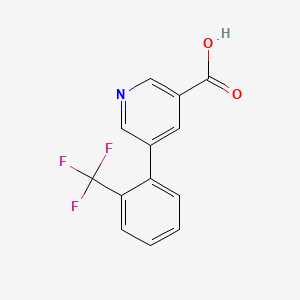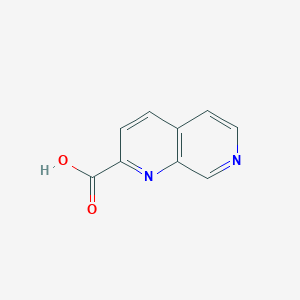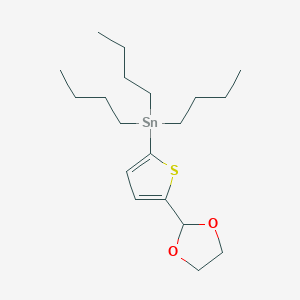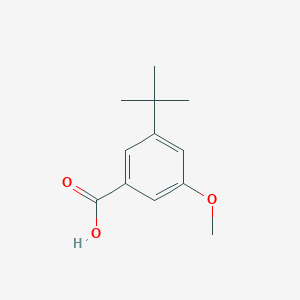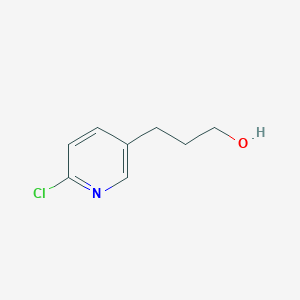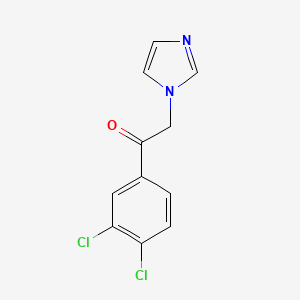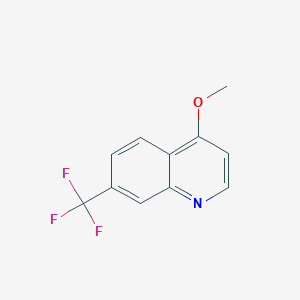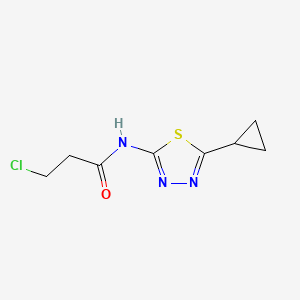
3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide
説明
“3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide” is a chemical compound with the CAS Number: 915924-05-9. Its molecular weight is 232.71 . The IUPAC name for this compound is 3-chloro-N-(5-cyclopropyl-1H-1lambda3,3,4-thiadiazol-2-yl)propanamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN3OS/c9-4-3-6(13)10-8-12-11-7(14-8)5-1-2-5/h5,14H,1-4H2,(H,10,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H10ClN3OS . It’s recommended to be stored at temperatures between 28°C .科学的研究の応用
Application in Cancer Research
Field
The compound is being studied in the field of cancer research .
Summary of the Application
The compound, being a derivative of 1,3,4-thiadiazole, has shown potential as an anticancer agent . Small molecules containing five-member heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents .
Methods of Application
The compound’s anticancer activity is generally connected with the fact that the heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .
Results or Outcomes
The compound has shown good antiproliferative activity against A549 lung carcinoma cells . The most active compounds are: N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide 28 (CTC 50 = 0.794 µM against breast cancer cell line, CTC 50 —concentration required to reduce viability by 50%) and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide 29 (CTC 50 = 0.913 µM against lung …) .
Application in Antimicrobial Research
Field
The compound is being studied in the field of antimicrobial research .
Summary of the Application
Quinoline derivatives, which include the compound , have shown potential as antimicrobial agents . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Methods of Application
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
Results or Outcomes
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Application in Antiviral Research
Field
The compound is being studied in the field of antiviral research .
Summary of the Application
Quinoline derivatives, including the compound , have shown potential as antiviral agents .
Methods of Application
The antiviral activity of quinoline derivatives is often connected with their ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and viral cells .
Results or Outcomes
Quinoline derivatives are known to exhibit important biological activities, including antiviral effects .
Safety And Hazards
特性
IUPAC Name |
3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c9-4-3-6(13)10-8-12-11-7(14-8)5-1-2-5/h5H,1-4H2,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMFEUGNUKCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589299 | |
| Record name | 3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | |
CAS RN |
915924-05-9 | |
| Record name | 3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



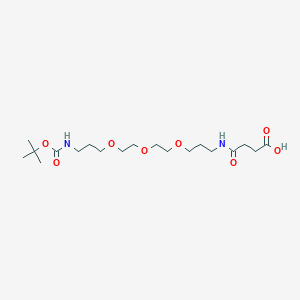
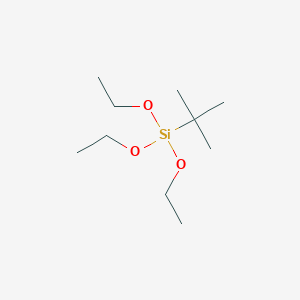
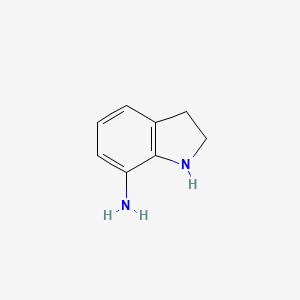
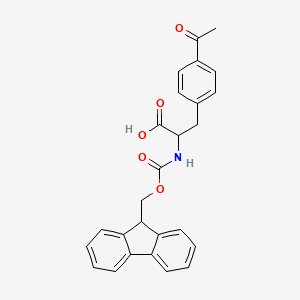
![[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-](/img/structure/B1612325.png)
